molecular formula C20H18N2O3S B2694531 N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide CAS No. 1798027-67-4

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B2694531
CAS No.: 1798027-67-4
M. Wt: 366.44
InChI Key: BGQGZMZUZJLHGC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of furan, thiophene, and methoxy groups attached to an indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be attached through nucleophilic substitution reactions. For example, the furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced using their respective halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
  • N-(furan-3-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinct properties compared to other indole derivatives.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methoxy-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-16-5-4-15-9-19(21-18(15)10-16)20(23)22(11-14-6-8-26-13-14)12-17-3-2-7-25-17/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQGZMZUZJLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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